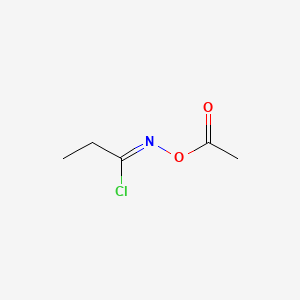

N-(Acetyloxy)propanimidoyl chloride

Description

N-(Acetyloxy)propanimidoyl chloride (CAS 126794-85-2) is a reactive organochlorine compound with the molecular formula C₅H₈ClNO₂ and a molecular weight of 157.58 g/mol. Its structure features a propanimidoyl backbone substituted with an acetyloxy group (-OAc) and a chloride, making it highly electrophilic. This compound is primarily used in organic synthesis as an acylating agent or intermediate in the preparation of amidines and heterocyclic compounds .

Properties

CAS No. |

126794-85-2 |

|---|---|

Molecular Formula |

C5H8ClNO2 |

Molecular Weight |

149.57 g/mol |

IUPAC Name |

[(Z)-1-chloropropylideneamino] acetate |

InChI |

InChI=1S/C5H8ClNO2/c1-3-5(6)7-9-4(2)8/h3H2,1-2H3/b7-5- |

InChI Key |

LTMKUMNZDQMVTC-ALCCZGGFSA-N |

Isomeric SMILES |

CC/C(=N/OC(=O)C)/Cl |

Canonical SMILES |

CCC(=NOC(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Acetyloxy)propanimidoyl chloride can be synthesized through the reaction of propanimidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(Acetyloxy)propanimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(acetyloxy)propanamide and hydrochloric acid.

Reduction: The compound can be reduced to form N-(acetyloxy)propanamine.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Pyridine or triethylamine can be used as catalysts in acetylation reactions.

Solvents: Organic solvents such as dichloromethane or acetonitrile are commonly used.

Major Products

N-(Acetyloxy)propanamide: Formed through hydrolysis.

N-(Acetyloxy)propanamine: Formed through reduction.

Scientific Research Applications

N-(Acetyloxy)propanimidoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical reagent.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Acetyloxy)propanimidoyl chloride involves its reactivity with nucleophiles. The acetyloxy group enhances the electrophilicity of the imidoyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds.

Comparison with Similar Compounds

3-(2-Chloroethyl)-2-oxazolidinone (CAS 2508-01-2)

Key Insight: Despite identical molecular formulas, the structural divergence (amidine vs. oxazolidinone) leads to distinct reactivity and applications.

2-Chloro-N-hydroxy-2-methylpropanimidoyl Chloride (CAS 20599-47-7)

Key Insight : The hydroxy and dichloride substituents in CAS 20599-47-7 alter solubility and reactivity, making it more suited for polar reaction environments compared to the acetyloxy variant.

Butanimidoyl Chloride, N-[[(methylamino)carbonyl]oxy] (C₆H₁₁ClN₂O₂)

Key Insight: The extended carbon chain and methylaminocarbonyloxy group in the butanimidoyl derivative increase steric hindrance, reducing its utility in rapid acylations but enhancing selectivity in multistep syntheses.

N-Sulphamyl-3-chloropropionamidine Hydrochloride (CAS 106649-95-0)

Key Insight : The sulphamyl group and hydrochloride salt in CAS 106649-95-0 improve aqueous solubility and biological activity, positioning it for pharmacological applications rather than synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.